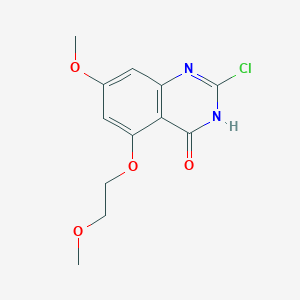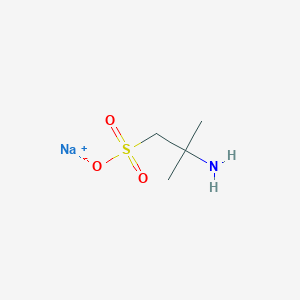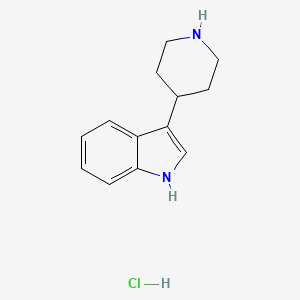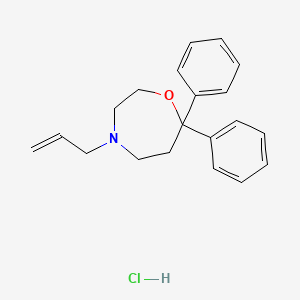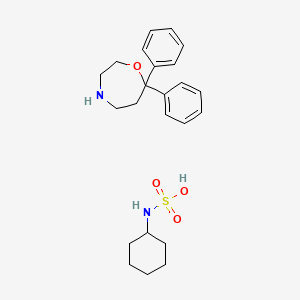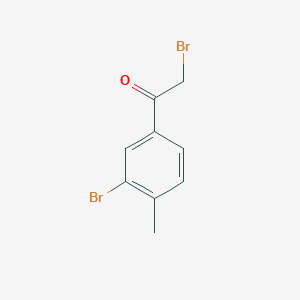
1-(1-Phenylethyl)-1h-imidazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(1-Phenylethyl)-1H-imidazole involves various methods, such as cyclization reactions between imidazole precursors and phenylethyl derivatives. Researchers have explored both chemical and enzymatic routes to obtain this compound. For instance, microbial esterases have been employed for enantioselective resolution of racemic 1-phenylethanol and 1-phenylethyl acetate .
Aplicaciones Científicas De Investigación
Antimycotic Properties
1-(1-Phenylethyl)-1H-imidazole derivatives have shown significant promise in antimycotic applications. A series of such compounds synthesized from phenylacetonitriles demonstrated notable in vitro activity against dermatophytes, yeasts, other fungi, and gram-positive bacteria. Notably, some derivatives have also been effective against Candida albicans in vivo and in vitro (Heeres, Backx, & Van Cutsem, 1976). A similar study corroborated these findings, indicating a broad spectrum of antimycotic efficacy (Heeres, Backx, & Cutsem, 1977).
Synthesis and Chemical Properties
The synthesis of optically active 1-(1-Phenylethyl)-1H-imidazoles has been accomplished through a three-component reaction. This method yielded enantiomerically pure compounds, highlighting their potential in chemical applications where stereochemistry is crucial (Mlostoń, Mucha, Urbaniak, Broda, & Heimgartner, 2008).
Corrosion Inhibition
Imidazole-based molecules, including derivatives of this compound, have been investigated for their potential as corrosion inhibitors in acid mediums. These studies demonstrate the capability of these compounds to significantly reduce corrosion in materials like carbon steel, making them valuable in industrial applications (Costa et al., 2021).
Thermochemical Properties
The thermochemical properties of various 1-(R-phenyl)-1H-imidazoles, including those with 1-(1-Phenylethyl) substituents, have been extensively studied. These investigations provide valuable insights into the physicochemical properties of these compounds, essential for their application in various scientific and industrial fields (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).
Organometallic Chemistry
Research into the reactivity and application of this compound in organometallic chemistry, particularly in the formation of osmium NHC complexes, has been conducted. This work sheds light on the potential utility of these compounds in the synthesis of complex organometallic structures (Eguillor et al., 2011).
Propiedades
IUPAC Name |
1-(1-phenylethyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10(13-8-7-12-9-13)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIUPWHIKAQKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



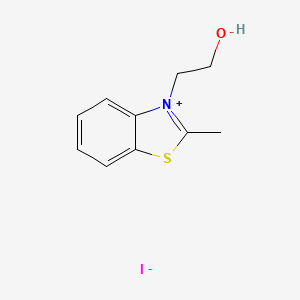
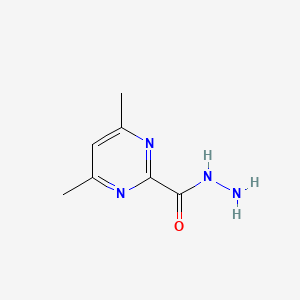
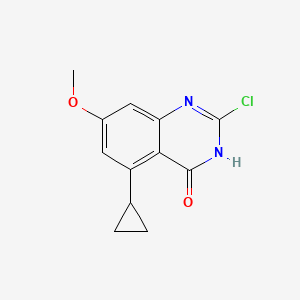
![6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde](/img/structure/B3274080.png)
